
1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the third position and a chlorine atom at the fourth position on the pyrazole ring, making it a unique and valuable chemical entity .
Méthodes De Préparation
The synthesis of 1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1H-pyrazole and 4-chloroacetophenone.
Reaction Conditions: The reaction between 4-bromo-1H-pyrazole and 4-chloroacetophenone is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrazole ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols using reagents like potassium permanganate or sodium borohydride.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to inhibit enzymes such as liver alcohol dehydrogenase, affecting metabolic pathways.
Pathways Involved: It interferes with oxidative phosphorylation and calcium uptake, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds:
4-Bromopyrazole: Similar in structure but lacks the ethanone group, making it less versatile in certain reactions.
4-Chloroacetophenone: While it shares the chloroacetophenone moiety, it does not have the pyrazole ring, limiting its applications in heterocyclic chemistry.
1-(4-Bromo-3-chlorophenyl)ethanone: This compound is structurally similar but lacks the pyrazole ring, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C11H8BrClN2O |
|---|---|
Poids moléculaire |
299.55 g/mol |
Nom IUPAC |
1-[3-bromo-4-(4-chloropyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H8BrClN2O/c1-7(16)8-2-3-11(10(12)4-8)15-6-9(13)5-14-15/h2-6H,1H3 |
Clé InChI |
RLZVQPPPTCGIBO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


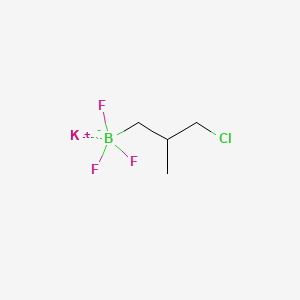
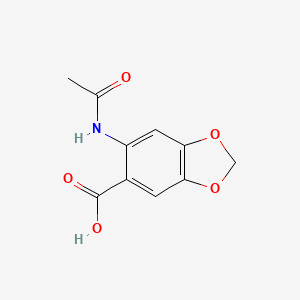
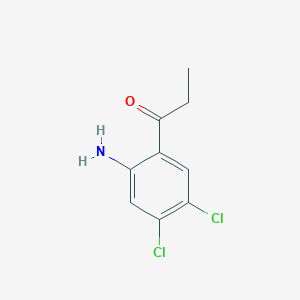
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)
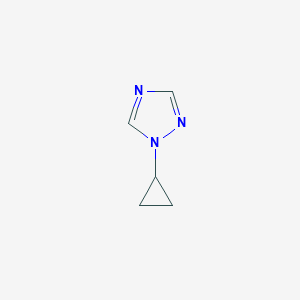
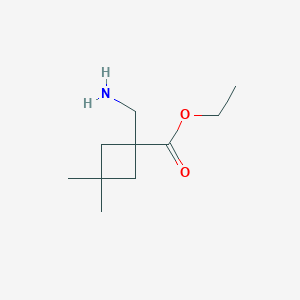
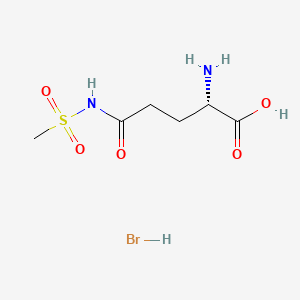
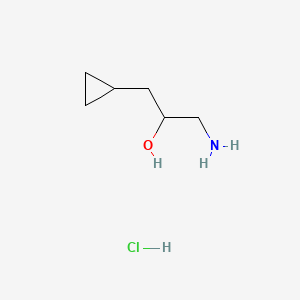
![(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)
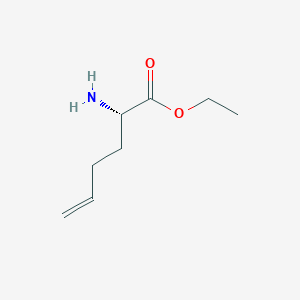
![(1R,2S,4S)-2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13496285.png)

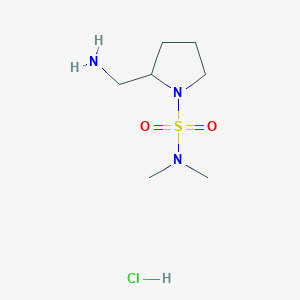
![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)
